Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate
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Overview
Description
Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate is a compound that belongs to the quinazolinone family. Quinazolinones are fused heterocyclic compounds known for their diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate typically involves a multi-step process. One common method starts with the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one from anthranilic acid. This intermediate is then subjected to S-alkylation using methyl 3-bromopropanoate under microwave-induced conditions to yield the desired compound . The reaction conditions often involve the use of green chemistry approaches, such as deep eutectic solvents (DES) and microwave irradiation, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Scientific Research Applications
Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate involves its interaction with specific molecular targets. The quinazolinone core can inhibit various enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Methyl 3-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)propanoate can be compared with other quinazolinone derivatives, such as:
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This compound has a similar structure but differs in the position and nature of the substituents, leading to different biological activities.
4(3H)-quinazolinone analogs: These compounds share the quinazolinone core but have variations in the substituents, affecting their pharmacological properties.
Properties
IUPAC Name |
methyl 3-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-18-12(16)6-7-19-8-11-14-10-5-3-2-4-9(10)13(17)15-11/h2-5H,6-8H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUNITIKRHBQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSCC1=NC2=CC=CC=C2C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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